Cas no 904998-66-9 (Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate)

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a fluorinated thiophene derivative with potential applications in pharmaceutical and agrochemical research. The presence of a 4-fluorophenyl group enhances its bioactivity, while the ester functionality improves solubility for further synthetic modifications. The thiophene core contributes to its stability and versatility as an intermediate in heterocyclic chemistry. This compound is particularly valuable in medicinal chemistry for the development of novel therapeutic agents due to its structural motifs, which are often associated with biological activity. Its well-defined synthesis route ensures reproducibility, making it a reliable building block for exploratory research and drug discovery efforts.
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate structure
904998-66-9 structure
Product name:Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
CAS No:904998-66-9
MF:C15H16FNO2S
Molecular Weight:293.356446266174
MDL:MFCD02090966
CID:4719326

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
    • STK502453
    • BBL037579
    • R5510
    • Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
    • MDL: MFCD02090966
    • インチ: 1S/C15H16FNO2S/c1-3-8-19-15(18)13-12(9(2)20-14(13)17)10-4-6-11(16)7-5-10/h4-7H,3,8,17H2,1-2H3
    • InChIKey: FXGXRTHCCVOXTH-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCCC)C(C2C=CC(=CC=2)F)=C1C)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 334
  • トポロジー分子極性表面積: 80.6

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB404726-500 mg
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9
500MG
€254.60 2023-02-03
abcr
AB404726-1 g
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9
1g
€322.50 2023-04-25
abcr
AB404726-5g
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate; .
904998-66-9
5g
€877.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392582-250mg
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9 97%
250mg
¥1209.00 2024-04-26
abcr
AB404726-10g
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate; .
904998-66-9
10g
€1357.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392582-5g
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9 97%
5g
¥10800.00 2024-04-26
A2B Chem LLC
AJ01385-10g
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9 >95%
10g
$1412.00 2024-05-20
TRC
P014585-250mg
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9
250mg
$ 275.00 2022-06-03
Matrix Scientific
029035-500mg
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9
500mg
$126.00 2023-09-06
TRC
P014585-1000mg
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
904998-66-9
1g
$ 720.00 2022-06-03

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 関連文献

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylateに関する追加情報

Professional Introduction to Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 904998-66-9)

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 904998-66-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for various therapeutic applications. The presence of both amino and carboxyl functional groups, coupled with a thiophene core and a fluorinated aromatic ring, contributes to its diverse chemical reactivity and biological potential.

The chemical structure of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is highly relevant to the development of novel drug entities. The thiophene ring, a heterocyclic component, is well-documented for its role in enhancing the bioavailability and metabolic stability of bioactive molecules. Additionally, the fluorine substituent at the para position of the phenyl ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. These structural features have been extensively studied in recent years, particularly in the context of designing small-molecule inhibitors for kinases and other enzymes involved in cancer metabolism.

In recent years, there has been a surge in research focused on developing inhibitors targeting aberrant metabolic pathways in cancer cells. Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has emerged as a compound of interest due to its potential to disrupt key metabolic processes such as glycolysis and glutaminolysis. Studies have demonstrated that thiophene derivatives can exhibit potent inhibitory effects on enzymes like lactate dehydrogenase (LDH) and glutaminase, which are crucial for cancer cell survival. The amino group in this compound also provides a site for further derivatization, allowing chemists to fine-tune its pharmacological properties.

The role of fluorine in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules often enhances their binding affinity to biological targets, improves their metabolic stability, and extends their half-life in vivo. In the case of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, the fluorine atom at the para position of the phenyl ring is strategically positioned to interact with polar residues in protein binding pockets. This interaction is critical for achieving high selectivity and efficacy in therapeutic applications.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate to target proteins with remarkable accuracy. Molecular docking studies have revealed that this compound can bind tightly to active sites of enzymes involved in cancer metabolism, suggesting its potential as an inhibitor. Furthermore, virtual screening techniques have been employed to identify novel analogs with enhanced pharmacological properties.

The synthesis of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the thiophene core requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Additionally, introducing the fluorine substituent at the desired position necessitates precise control over reaction pathways to avoid unwanted side products. Despite these challenges, recent developments in synthetic methodologies have made it possible to produce this compound on a scalable basis.

The biological activity of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has been evaluated in various cellular and animal models. Preliminary studies have shown that it exhibits significant inhibitory effects on cancer cell proliferation and metastasis. Moreover, it has demonstrated potential as an anti-inflammatory agent by modulating cytokine production and immune cell function. These findings highlight its therapeutic promise and justify further investigation into its clinical applications.

In conclusion, Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 904998-66-9) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in the areas of cancer metabolism inhibition and anti-inflammatory therapy. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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